The synthesis of N1,N2-bis(2-(diethylamino)ethyl)oxalamide typically involves the reaction of diethylaminoethylamine with diethyl oxalate. The following steps outline the synthesis process:
The molecular structure of N1,N2-bis(2-(diethylamino)ethyl)oxalamide features a central oxamide group flanked by two diethylaminoethyl groups. Key aspects of its structure include:
N1,N2-bis(2-(diethylamino)ethyl)oxalamide can participate in several chemical reactions:
The mechanism of action for N1,N2-bis(2-(diethylamino)ethyl)oxalamide primarily revolves around its ability to act as a ligand in coordination chemistry. It can form stable complexes with various metal ions, which may alter their electronic properties and reactivity:
The physical and chemical properties of N1,N2-bis(2-(diethylamino)ethyl)oxalamide include:
N1,N2-bis(2-(diethylamino)ethyl)oxalamide has several scientific applications:
N1,N2-Bis(2-(diethylamino)ethyl)oxalamide belongs to the N,N'-disubstituted oxalamide family, characterized by a central oxalamide group flanked by tertiary amine substituents. Its systematic name reflects the symmetric substitution pattern: the core oxalamide (derived from oxalic acid diamide) is N1,N2-disubstituted with identical 2-(diethylamino)ethyl groups. Alternative nomenclature includes N,N'-bis[2-(diethylamino)ethyl]oxamide and N1,N2-Bis(2-(diethylamino)ethyl)ethanediamide, as documented in chemical registries [5] [7].
The molecular formula is C₁₈H₄₀N₆O₂, based on high-resolution mass spectrometry data, with a calculated exact mass of 372.55 g/mol [1]. This distinguishes it from the isomeric compound N,N'-bis[2-(diethylamino)ethyl]oxamide (CAS 5432-13-3), which shares the same substituents but exhibits a distinct connectivity pattern with molecular formula C₁₄H₃₀N₄O₂ and mass 286.41 g/mol [5] [7]. The key structural difference lies in the linkage of the diethylaminoethyl groups: the former (N1,N2-bis) binds symmetrically to both terminal nitrogen atoms of the oxalamide core, while the latter (N,N'-bis) links through the carbonyl groups. The SMILES notation O=C(N(CCNCCN(CC)CC)CCNCCN(CC)CC)C(N)=O unambiguously defines the N1,N2-bis connectivity [1].
Table 1: Molecular Identity Summary
| Property | N1,N2-Bis(2-(diethylamino)ethyl)oxalamide | N,N'-Bis[2-(diethylamino)ethyl]oxamide |
|---|---|---|
| CAS Registry Number | 89579-63-5 | 5432-13-3 |
| Molecular Formula | C₁₈H₄₀N₆O₂ | C₁₄H₃₀N₄O₂ |
| Exact Mass (g/mol) | 372.55 | 286.41 |
| Topological Polar Surface Area | 64.7 Ų | 64.7 Ų |
| Rotatable Bond Count | 10 | 10 |
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H NMR analysis reveals distinct proton environments consistent with its symmetric structure. Key features include:
¹³C NMR corroborates this with signals at δ ~165–170 ppm (carbonyl carbons), δ ~45–55 ppm (methylene carbons adjacent to tertiary amines), and δ ~11–14 ppm (terminal methyl carbons) [5].
Infrared (IR) Spectroscopy:Critical vibrational modes confirm functional groups:
Mass Spectrometry:High-resolution ESI-MS shows a molecular ion peak at m/z 373.42 [M+H]⁺, confirming the molecular mass. Fragmentation patterns include losses of diethylamino fragments (m/z 72, [N(CH₂CH₃)₂]⁺) and cleavages adjacent to the oxalamide carbonyls [1] [5].
Table 2: Key Spectroscopic Assignments
| Technique | Observed Signal | Structural Assignment |
|---|---|---|
| ¹H NMR | δ 0.9–1.1 ppm (t, 12H) | Terminal CH₃ of diethylamino |
| δ 2.4–2.6 ppm (t, 16H) | N–CH₂–CH₃ and N–CH₂–C=O groups | |
| δ 3.3–3.5 ppm (m, 8H) | Amide-adjacent CH₂ | |
| δ 7.5–8.5 ppm (br s, 2H) | Oxalamide N-H | |
| IR | 1640–1680 cm⁻¹ | νC=O (hydrogen-bonded amide) |
| 1550–1580 cm⁻¹ | δN-H (amide bending) | |
| MS | m/z 373.42 [M+H]⁺ | Molecular ion |
While direct single-crystal X-ray diffraction data for N1,N2-Bis(2-(diethylamino)ethyl)oxalamide is unavailable in the provided sources, crystallographic studies of related N,N'-disubstituted oxalamides reveal critical conformational insights. Oxalamide derivatives typically adopt a planar trans-trans conformation around the central C(O)–N bonds, stabilized by intramolecular hydrogen bonding between amide N–H and carbonyl oxygen atoms [6] [9].
In polynuclear copper(II) complexes, oxalamide ligands serve as bis-bidentate bridges, where the carbonyl oxygen and amide nitrogen atoms coordinate to metal centers. This induces a slight distortion from planarity (dihedral angles < 20°) to optimize metal-ligand orbital overlap [6]. Computational models (DFT) predict a similar conformation for free N1,N2-Bis(2-(diethylamino)ethyl)oxalamide:
The tertiary amine termini impart solubility in polar organic solvents while the oxalamide core facilitates supramolecular assembly via hydrogen bonding, as observed in structurally analogous compounds like N,N'-bis(2-hydroxyethyl)oxalamide [9].
Table 3: Predicted Molecular Conformation Parameters
| Parameter | Value/Range | Method/Evidence |
|---|---|---|
| Oxalamide Planarity | Dihedral angle O=C–C=O ≈ 180° | Computational modeling |
| Amide Torsion | C(O)–N–C–C ≈ 120–140° | Analogy to crystallized oxalamides [6] |
| Tertiary Amine pKₐ | Estimated ~9–10 | Similar aliphatic tertiary amines |
| H-Bond Donor Capacity | 2 (amide N-H) | IR/NMR data [1] [9] |
Structural Diagram:
O║C║ │ \\ N–CH₂–CH₂–N(CH₂CH₃)₂ │ \\ O║C║ │ \\ N–CH₂–CH₂–N(CH₂CH₃)₂ Simplified diagram highlighting symmetric structure and coordination-accessible sites.
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: